1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane

Catalog No.
S3617612
CAS No.
63216-72-8
M.F
C13H23Cl
M. Wt
214.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcycl...

CAS Number

63216-72-8

Product Name

1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane

IUPAC Name

2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane

Molecular Formula

C13H23Cl

Molecular Weight

214.77 g/mol

InChI

InChI=1S/C13H23Cl/c1-10(8-14)11-6-7-12(2,3)9-13(11,4)5/h11H,1,6-9H2,2-5H3

InChI Key

FPXFCDUVTBDSHF-UHFFFAOYSA-N

SMILES

CC1(CCC(C(C1)(C)C)C(=C)CCl)C

Canonical SMILES

CC1(CCC(C(C1)(C)C)C(=C)CCl)C

Isomeric SMILES

CC1(CCC(C(C1)(C)C)C(=C)CCl)C

1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane is an organic compound characterized by the presence of a chloromethyl group attached to an ethenyl moiety, along with a highly branched cyclohexane structure. Its molecular formula is C13H23Cl, and it has a CAS number of 63216-72-8. The compound is also known by several synonyms, including 2-(3-Chloroprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane and Rubber Oligomer .

As this compound is primarily used as a starting material for synthesis, a specific mechanism of action is not applicable.

  • Working in a well-ventilated fume hood.
  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Proper handling and disposal procedures as outlined by safety data sheets (SDS) for similar compounds.

Solvent for Organic Reactions

Due to its immiscibility with water and excellent solubility in common organic solvents like ethanol, acetone, and chloroform, CTAC-PMHC serves as a useful solvent for various organic reactions. Research suggests its potential for facilitating reactions that require non-aqueous environments while offering good solubility for organic reactants and products [1].

Source

While scholarly articles directly referencing CTAC-PMHC as a solvent are limited, studies on similar cyclohexane-based solvents support this application. You can find examples in "[Research on solvents in organic chemistry]"()

The chemical behavior of 1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane can be attributed to its functional groups. The chloromethyl group can participate in nucleophilic substitution reactions. For instance, it can react with nucleophiles such as amines or alcohols to form new compounds. Additionally, the ethenyl group may undergo polymerization under appropriate conditions, leading to the formation of larger oligomeric structures.

The synthesis of 1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane typically involves multi-step organic reactions. A common approach may include:

  • Formation of the Ethenyl Group: Starting from a suitable precursor such as 2,2,4,4-tetramethylcyclohexanol.
  • Chloromethylation: Introducing the chloromethyl group through a reaction with chloromethyl methyl ether or similar reagents under acidic conditions.
  • Purification: The final product is often purified using techniques such as column chromatography or recrystallization.

This compound has potential applications in various fields:

  • Polymer Chemistry: It can be used as a monomer in the synthesis of rubber-like materials due to its structural properties.
  • Agricultural Chemistry: Similar compounds are often utilized in agrochemical formulations for pest control.
  • Material Science: Its unique structure may contribute to novel material properties in coatings and adhesives.

Interaction studies involving 1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane focus on its reactivity with other chemical species. Understanding these interactions is crucial for predicting its behavior in various applications. For example:

  • Reactivity with Nucleophiles: Investigating how the chloromethyl group reacts with different nucleophiles can provide insights into its potential uses in synthesis.
  • Polymerization Behavior: Studying how this compound polymerizes can help in developing new materials with desired mechanical properties.

Several compounds share structural similarities with 1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane. These include:

Compound NameStructural FeaturesUnique Aspects
2-Methyl-1-(1-chloropropyl)cyclopentaneChloropropyl group on cyclopentaneSmaller ring structure compared to cyclohexane
3-Chloro-2-methyl-3-vinylpentaneVinyl and chloro groups on a pentaneDifferent carbon chain length
4-VinylcyclohexeneVinyl group on cyclohexeneLacks chloromethyl group but retains vinyl reactivity
1-Vinyl-3-methylcyclopenteneVinyl and methyl groups on cyclopenteneDifferent branching pattern

Each of these compounds exhibits distinct chemical properties and potential applications while sharing some structural characteristics with 1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane. Its unique combination of functional groups and branched structure sets it apart for specific uses in polymer chemistry and material science.

XLogP3

5.5

Dates

Last modified: 04-15-2024

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